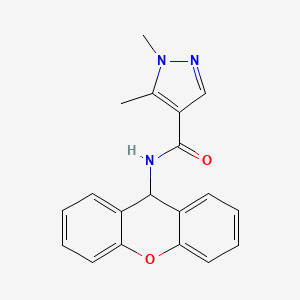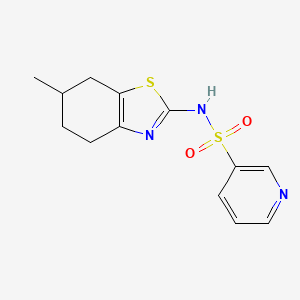
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the potential uses of DMXAA in cancer treatment.
Wirkmechanismus
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When DMXAA is administered, it causes the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help to destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. DMXAA has also been shown to increase the production of nitric oxide, which can help to dilate blood vessels and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it has been shown to be effective in inducing tumor regression in a variety of cancer types. DMXAA is also relatively easy to synthesize and can be produced in large quantities. One limitation of DMXAA is that it can cause side effects, such as fever, chills, and nausea. DMXAA also has a short half-life, which means that it must be administered frequently to maintain its anti-cancer effects.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of research is focused on developing new formulations of DMXAA that can improve its pharmacokinetics and reduce its side effects. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research to investigate the potential use of DMXAA in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
DMXAA is a synthetic compound that has been studied extensively for its potential anti-cancer properties. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells. DMXAA has been shown to induce tumor regression in a variety of cancer types and has a number of biochemical and physiological effects. While DMXAA has limitations, such as its short half-life and side effects, ongoing research is focused on developing new formulations and identifying biomarkers that can improve its efficacy and reduce its side effects.
Synthesemethoden
DMXAA can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylpyrazole with ethyl oxalyl chloride to form ethyl 2,4-dimethylpyrazole-3-carboxylate. This compound is then reacted with 9H-xanthene-9-carboxylic acid to form 9-(2,4-dimethylpyrazol-3-yl)xanthene-9-carboxylic acid. The final step involves the reaction of this compound with thionyl chloride to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its potential anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells.
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-15(11-20-22(12)2)19(23)21-18-13-7-3-5-9-16(13)24-17-10-6-4-8-14(17)18/h3-11,18H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADTDKDMPHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)

![(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)